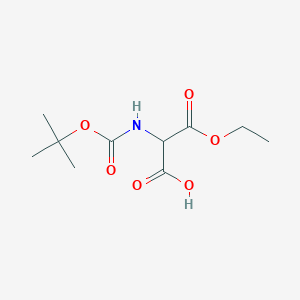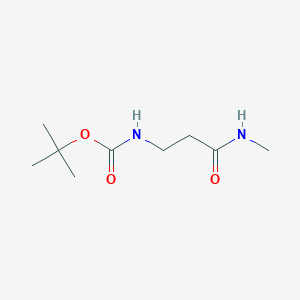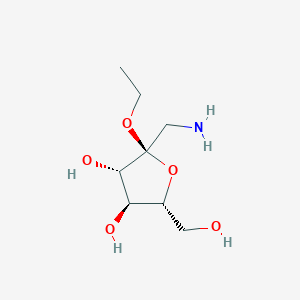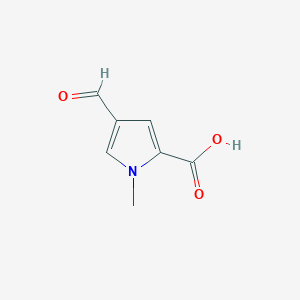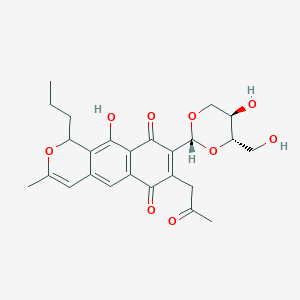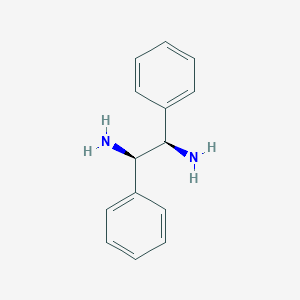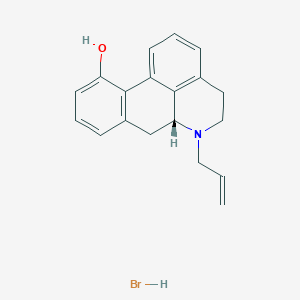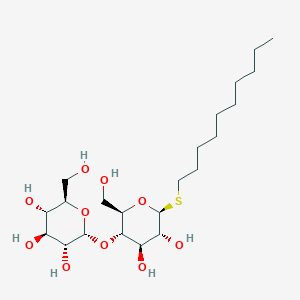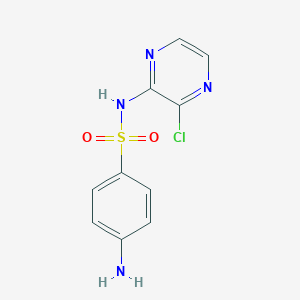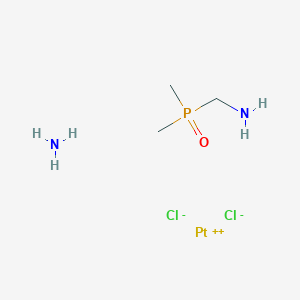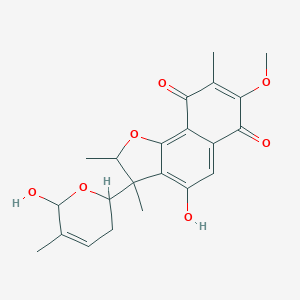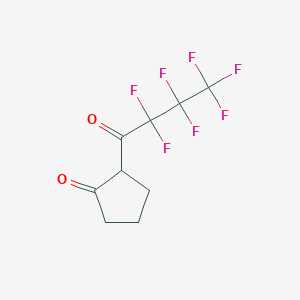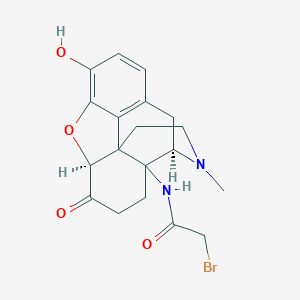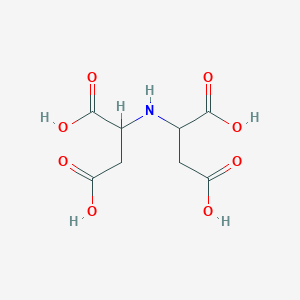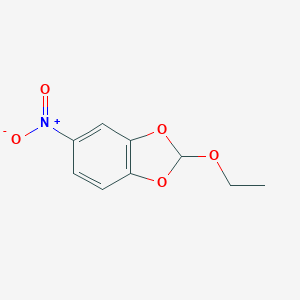
2-Ethoxy-5-nitro-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-nitro-1,3-benzodioxole, commonly known as END, is a chemical compound with a molecular formula of C10H9NO6. It is a yellow crystalline powder that is used in various scientific research applications. The compound is synthesized through a multistep process, which involves the reaction of different reagents.
Mecanismo De Acción
The mechanism of action of END is not well understood. However, it is believed to act as a nucleophile, which can react with electrophiles to form covalent bonds. It is also believed to have antioxidant properties, which can protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
END has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, it has been shown to have analgesic properties, which can reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using END in lab experiments include its high purity and stability, which make it easy to handle and store. It is also readily available and relatively inexpensive. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions. It is also sensitive to light and heat, which can cause it to degrade over time.
Direcciones Futuras
There are several future directions for the use of END in scientific research. One direction is to explore its potential as a building block for the synthesis of new anti-inflammatory, anti-tumor, and anti-viral agents. Another direction is to investigate its antioxidant properties and its potential as a therapeutic agent for oxidative stress-related diseases. Additionally, further research is needed to understand its mechanism of action and to develop new methods for synthesizing END.
Métodos De Síntesis
The synthesis of END involves a multistep process that starts with the reaction of salicylic acid with acetic anhydride to form acetylsalicylic acid. The acetylsalicylic acid is then reacted with nitric acid and sulfuric acid to form 2-nitroacetylsalicylic acid. The 2-nitroacetylsalicylic acid is then reacted with ethyl alcohol to form END.
Aplicaciones Científicas De Investigación
END is used in various scientific research applications, including medicinal chemistry, drug discovery, and pharmaceuticals. It is used as a starting material for the synthesis of various biologically active compounds, including anti-inflammatory, anti-tumor, and anti-viral agents. It is also used as a building block for the synthesis of natural products and other organic compounds.
Propiedades
Número CAS |
148899-12-1 |
|---|---|
Nombre del producto |
2-Ethoxy-5-nitro-1,3-benzodioxole |
Fórmula molecular |
C9H9NO5 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
2-ethoxy-5-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C9H9NO5/c1-2-13-9-14-7-4-3-6(10(11)12)5-8(7)15-9/h3-5,9H,2H2,1H3 |
Clave InChI |
GLMKKKBIDLCDGJ-UHFFFAOYSA-N |
SMILES |
CCOC1OC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCOC1OC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Sinónimos |
1,3-Benzodioxole,2-ethoxy-5-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



